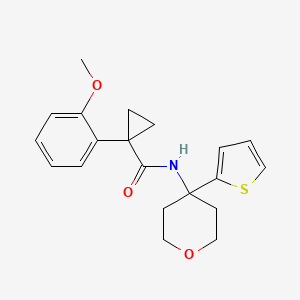
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational methods, to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various cyclopropane derivatives, including those related to the specified compound, and characterized their structures through spectral data and elemental analysis. For instance, the synthesis and characterization of novel cyclopropane derivatives have been reported, highlighting their potential in creating bioactive molecules with defined structural properties (Hassan et al., 2014). Additionally, studies have focused on the synthesis of lignan conjugates via cyclopropanation, presenting antimicrobial and antioxidant activities of the synthesized compounds, and underlining the importance of cyclopropane motifs in pharmaceutical chemistry (Raghavendra et al., 2016).
Biological Activities and Applications
The potential biological activities of compounds structurally related to "1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide" have been explored in several studies. Some compounds have shown significant in vitro cytotoxic activity against specific cancer cell lines, suggesting potential applications in cancer therapy (Hassan et al., 2014). Moreover, antimicrobial and antioxidant properties of certain cyclopropane derivatives have been documented, emphasizing their role in developing new antimicrobial agents (Raghavendra et al., 2016).
Structural and Theoretical Studies
In addition to empirical studies on synthesis and biological activities, some research has been dedicated to the theoretical aspects, including molecular modeling and structure-activity relationships. For instance, the crystal structure and Hirshfeld surface analysis of specific cyclopropane derivatives have been conducted to understand the intermolecular interactions and their implications for biological activity (Kumara et al., 2017).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise to interpret this information. Please note that handling chemicals should always be done in a controlled environment following the appropriate safety protocols.
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-16-6-3-2-5-15(16)19(8-9-19)18(22)21-20(10-12-24-13-11-20)17-7-4-14-25-17/h2-7,14H,8-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPTYRMJEXUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC3(CCOCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

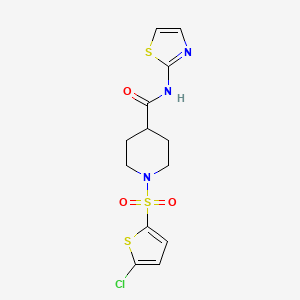
![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)
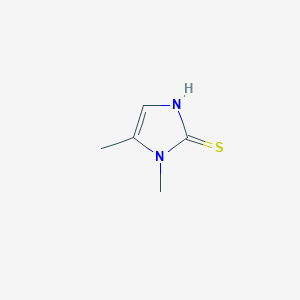
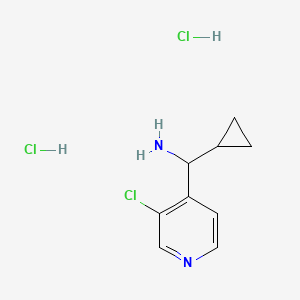
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

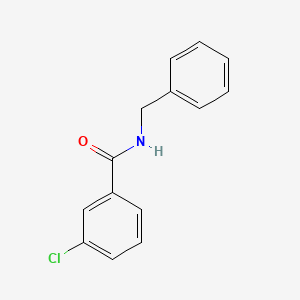
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)